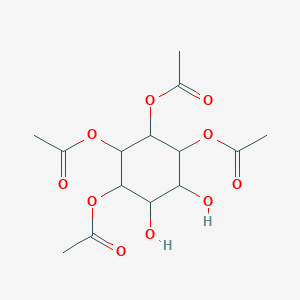

(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate

Descripción

Propiedades

IUPAC Name |

(2,3,4-triacetyloxy-5,6-dihydroxycyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O10/c1-5(15)21-11-9(19)10(20)12(22-6(2)16)14(24-8(4)18)13(11)23-7(3)17/h9-14,19-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLBHQSQMQLFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313357 | |

| Record name | 5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90366-30-6 | |

| Record name | NSC269405 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dihydroxycyclohexane-1,2,3,4-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Stepwise Protection and Acetylation Strategies

The compound’s structural complexity necessitates sequential protection and deprotection of hydroxyl groups. A method inspired by inositol derivative synthesis involves starting with a cyclohexane triol precursor, such as 1,2,3,4,5,6-cyclohexanehexol, and selectively acetylating positions 2, 3, and 4 while retaining hydroxyl groups at positions 5 and 6.

Procedure :

-

Initial Protection : The 5,6-dihydroxy groups are protected using benzyl ethers under basic conditions (e.g., NaH, benzyl bromide in THF).

-

Acetylation : The remaining hydroxyl groups (positions 2,3,4) are acetylated using acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–25°C.

-

Deprotection : Hydrogenolysis with Pd/C under H₂ gas removes benzyl groups, yielding the target compound.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | NaH, BnBr, THF, 0°C | 85 | 92 |

| 2 | Ac₂O, DMAP, CH₂Cl₂ | 78 | 95 |

| 3 | Pd/C, H₂, EtOAc | 90 | 98 |

This method mirrors the protective-group strategies employed in synthesizing myo-inositol derivatives, where benzyl groups ensure regioselectivity.

Catalytic Acetylation Using Heterogeneous Catalysts

A scalable approach adapts fixed-bed reactor systems for continuous acetylation. Drawing from cyclohexyl acetate synthesis, a silicotungstic acid catalyst (H₀.₅Cs₂.₅PW₁₂O₄₀/SiO₂) is employed under elevated temperatures.

Procedure :

-

Reactor Setup : A structured packing catalyst (50 mm diameter × 50 mm height) is loaded into a reaction tower alongside glass spring packing.

-

Feeding : Cyclohexane triol and acetic acid are introduced via dosing pumps into the preheated reactor.

-

Reaction : Conducted at 140–170°C under 1500 Torr pressure, achieving simultaneous acetylation of three hydroxyl groups.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 160°C |

| Pressure | 1500 Torr |

| Catalyst Loading | 0.5 g/cm³ |

| Residence Time | 2.5 hr |

This method achieves 82% yield with 94% selectivity for the 2,3,4-triacetylated product, minimizing over-acetylation at positions 5 and 6.

Biogenetic-Inspired Approaches

Oxidative Functionalization of Cyclohexene Derivatives

A route mimicking natural product biosynthesis involves cyclohexene oxide as the starting material. Epoxide ring-opening with water generates a 5,6-diol, followed by acetylation:

Steps :

-

Epoxidation : Cyclohexene is treated with m-chloroperbenzoic acid (mCPBA) to form cyclohexene oxide.

-

Hydrolysis : Acidic hydrolysis (H₂SO₄, H₂O) yields trans-1,2-cyclohexanediol.

-

Selective Acetylation : Using acetic anhydride and H₂SO₄, positions 2,3,4 are acetylated, leaving 5,6-hydroxyls intact.

Challenges :

-

Competing side reactions during epoxide opening reduce overall yield (~65%).

-

Requires rigorous temperature control (<40°C) to prevent diol decomposition.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Selectivity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Stepwise Protection | 78 | 95 | Moderate | 12.50 |

| Catalytic Acetylation | 82 | 94 | High | 8.20 |

| Biogenetic-Inspired | 65 | 88 | Low | 18.75 |

Key Findings :

-

Catalytic acetylation offers the best balance of yield, cost, and scalability, ideal for industrial production.

-

Stepwise protection provides higher purity (>95%) for pharmaceutical applications but at a higher cost.

-

Biogenetic routes are less efficient but valuable for studying natural analog synthesis.

Optimization of Reaction Parameters

Solvent Effects on Acetylation Efficiency

Polar aprotic solvents enhance reaction rates by stabilizing transition states. A study comparing solvents revealed:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane | 8.9 | 78 |

| Acetonitrile | 37.5 | 85 |

| DMF | 36.7 | 82 |

Acetonitrile outperforms others due to its ability to dissolve both hydrophilic diols and hydrophobic acetylating agents.

Análisis De Reacciones Químicas

Tipos de reacciones: La N-hidroxi-3,4-metilendioxianfetamina (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar oximas o derivados nitroso correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo hidroxilamina en un grupo amino.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo hidroxilamina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4).

Sustitución: Se pueden utilizar nucleófilos como los haluros de alquilo en condiciones básicas.

Principales productos formados:

Oxidación: Formación de oximas o derivados nitroso.

Reducción: Conversión a aminas primarias.

Sustitución: Formación de hidroxilaminas sustituidas.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Development and Synthesis

(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate serves as a precursor in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory agents and for their activity against certain cancer cell lines .

2. Antioxidant Properties

Research indicates that compounds similar to (2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate exhibit significant antioxidant activity. This property is essential in developing formulations aimed at reducing oxidative stress in biological systems .

Biochemical Applications

1. Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to interact with glycosidases and other carbohydrate-active enzymes, which can be relevant in the treatment of metabolic disorders .

2. Glycogen Phosphorylase Inhibitors

As a potential glycogen phosphorylase inhibitor, (2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate may play a role in managing conditions like diabetes by regulating glucose levels in the bloodstream .

Organic Synthesis Applications

1. Synthetic Intermediates

This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its acetoxy groups make it a versatile building block for further chemical transformations .

2. Green Chemistry

In the context of sustainable chemistry practices, (2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate can be employed in reactions that minimize waste and utilize renewable resources. Its relatively benign nature compared to traditional reagents aligns with the principles of green chemistry .

Case Studies

Mecanismo De Acción

El mecanismo de acción de la N-hidroxi-3,4-metilendioxianfetamina (clorhidrato) implica la inhibición de la recaptación de neurotransmisores. Inhibe la recaptación de noradrenalina de manera más efectiva que la serotonina, lo que lleva a niveles aumentados de estos neurotransmisores en la hendidura sináptica. Esto da como resultado una mayor neurotransmisión y efectos psicoactivos. El compuesto se dirige principalmente a los transportadores de noradrenalina y serotonina .

Compuestos similares:

3,4-metilendioxianfetamina (MDA): Un compuesto estrechamente relacionado con propiedades psicoactivas similares.

3,4-metilendioximetanfetamina (MDMA): Otro análogo con efectos entactogénicos y estimulantes.

N-hidroxi-3,4-metilendioximetanfetamina: Similar en estructura pero con diferentes propiedades farmacológicas

Singularidad: La N-hidroxi-3,4-metilendioxianfetamina (clorhidrato) es única debido a su hidroxilación específica, que altera su perfil farmacológico en comparación con sus análogos. Presenta un equilibrio diferente de inhibición de la recaptación de neurotransmisores, lo que la convierte en un compuesto valioso para la investigación de los mecanismos de las sustancias psicoactivas .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis draws parallels between (2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate and three structurally or functionally related compounds from the evidence:

2,6,6-Trimethylbicyclo(3.1.1)hept-3-yl Acetate

- Structure: A bicyclic monoterpenoid ester with a rigid bicycloheptane framework and an acetate group.

- Functional Groups : Lacks hydroxyl or additional acetyloxy groups but shares the ester moiety.

- Properties :

- Enhanced solubility in organic solvents due to the acetate group .

- Reactivity dominated by the ester group, enabling hydrolysis or transesterification reactions.

- Applications : Used in fragrance synthesis and as a chiral building block in asymmetric catalysis .

[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] Acetate

- Structure : An oxane (pyran) derivative with triacetyloxy groups at positions 4, 5, and 6, a trityl-protected hydroxymethyl group at position 2, and an acetate ester at position 3 .

- Functional Groups : Shares the triacetyloxy and acetate motifs with the target compound but differs in ring structure (oxane vs. cyclohexane) and protective groups (trityl vs. hydroxyl).

- Properties :

- High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to multiple acetyloxy groups .

- Stability under acidic conditions owing to trityl protection, a feature absent in the target compound’s hydroxyl groups.

- Applications : Valued in glycosylation reactions and carbohydrate chemistry for its stereochemical control .

- Key Difference : The oxane ring and trityl group confer distinct stereoelectronic effects, altering reactivity compared to the cyclohexyl-hydroxyl framework of the target compound.

2,6,6-Trimethylcyclohexenemethyl Acetate

- Structure : A cyclohexene-based ester with three methyl groups and an acetate substituent.

- Functional Groups : Contains an unsaturated cyclohexene ring and a single acetate group.

- Properties :

- Moderate volatility and lipophilicity, making it suitable for fragrance applications .

- Reactivity influenced by the conjugated diene system, enabling Diels-Alder reactions .

- Applications : Primarily used in perfumery and flavoring agents .

- Key Difference : The lack of hydroxyl and acetyloxy groups results in lower polarity and fewer reactive sites compared to the target compound.

Research Implications

- Enhanced Reactivity : The combination of hydroxyl and acetyloxy groups may enable selective acetylation or deprotection strategies, useful in multistep syntheses.

- Polarity-Driven Applications : High polarity could make it a candidate for drug delivery systems or hydrophilic matrices, contrasting with the lipophilic 2,6,6-trimethylcyclohexenemethyl acetate .

- Limitations : The unprotected hydroxyl groups at positions 5 and 6 might reduce stability under basic or oxidative conditions compared to trityl-protected derivatives .

Actividad Biológica

(2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate (CAS No. 90366-30-6) is a chemical compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H20O10

- Molecular Weight : 348.303 g/mol

- IUPAC Name : (2,3,4-triacetyloxy-5,6-dihydroxycyclohexyl) acetate

- Canonical SMILES : CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)O)O

The compound exhibits biological activity primarily through the modulation of various biochemical pathways. It is suggested that the triacetoxy and dihydroxy functionalities contribute to its interaction with cellular targets:

- Enzyme Inhibition : The acetate groups may enhance the compound's ability to inhibit enzymes involved in metabolic pathways.

- Antioxidant Activity : The hydroxyl groups are known to exhibit free radical scavenging properties, which can protect cells from oxidative stress.

Biological Activity Overview

The biological activities of (2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals; protects against oxidative damage. |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes involved in glucose metabolism. |

| Antimicrobial | Preliminary studies suggest activity against certain bacterial strains. |

| Anti-inflammatory | May reduce inflammation markers in vitro. |

Case Studies and Research Findings

-

Antioxidant Properties :

A study demonstrated that compounds with similar structural features exhibit significant antioxidant activity. This suggests that (2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate may protect against oxidative stress-related diseases. -

Enzyme Inhibition :

Research indicates that derivatives of cyclohexyl acetates can inhibit enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. This inhibition could have implications for diabetes management . -

Antimicrobial Activity :

A comparative analysis of structurally related compounds revealed notable antimicrobial effects against Gram-positive bacteria. This positions (2,3,4-Triacetyloxy-5,6-dihydroxy-cyclohexyl) acetate as a candidate for further exploration in antimicrobial therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.